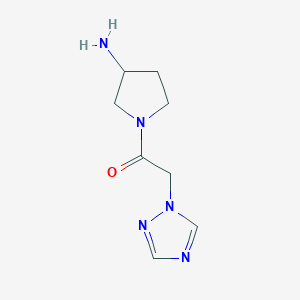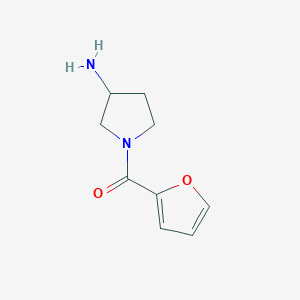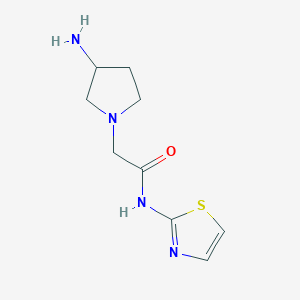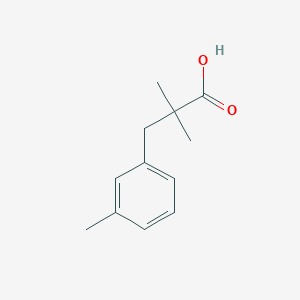
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fragrance Ingredient Safety Assessment : 2,2-Dimethyl-3-methyl-3-butenyl propanoate, a derivative, has been evaluated for genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It was found not to be genotoxic, and the exposure levels were below the threshold of toxicological concern (TTC) for various toxicity endpoints. Moreover, it was determined not to be phototoxic/photoallergenic and not persistent, bioaccumulative, and toxic (PBT) according to the International Fragrance Association (IFRA) Environmental Standards (Api et al., 2020).
Chiral Supercritical Fluid Chromatography (SFC) : A study on the additive-free preparative chiral SFC separations of racemic 2,2-dimethyl-3-aryl-propanoic acids demonstrated successful resolution using protic methanol as a co-solvent in CO2. This method was expanded to resolve other carboxylic acid-containing racemates, indicating its potential in large-scale SFC separations (Wu et al., 2016).
Ortho Functionalization of Substituted Toluene : Another derivative, 3-(2'-tolyl)propanoic acid, was obtained through regioselective olefination of substituted N,N-dimethylbenzylamines under varying acidity conditions. This catalytic transformation underlines the potential of 2,2-Dimethyl-3-(3-methylphenyl)propanoic acid derivatives in organic synthesis and functionalization processes (Cai et al., 2007).
Reverse Phase HPLC Separation of Stereoisomers : A study described a reverse phase high-performance liquid chromatography method for separating stereoisomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, demonstrating its potential in analytical chemistry for stereoisomer separation (Davadra et al., 2011).
Enantioseparation by Countercurrent Chromatography : Another study successfully enantioseparated isomers of 2-(methylphenyl)propanoic acid using hydroxypropyl-β-cyclodextrin as a chiral selector in countercurrent chromatography. This highlights the compound's relevance in chiral separation techniques (Jin et al., 2020).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-10(7-9)8-12(2,3)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLAUYYZVFNQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



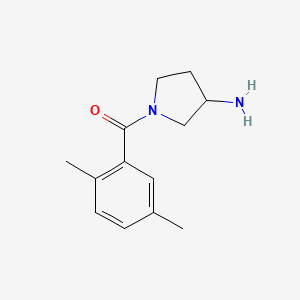
![4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1468403.png)
![2-[(3-Aminopropyl)(benzyl)amino]-1-ethanol](/img/structure/B1468404.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B1468408.png)
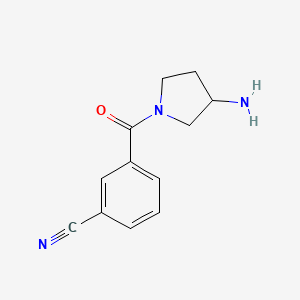


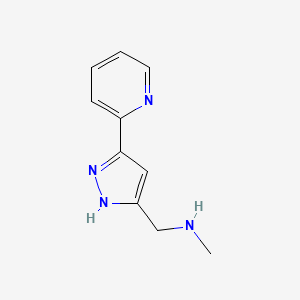
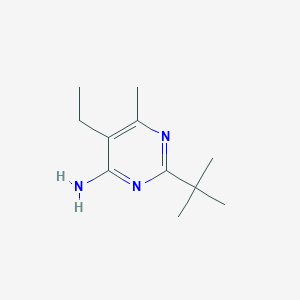
![1-[2-(4-Fluorophenoxy)ethyl]pyrrolidin-3-amine](/img/structure/B1468419.png)
